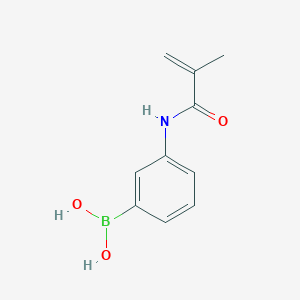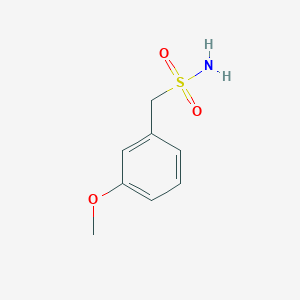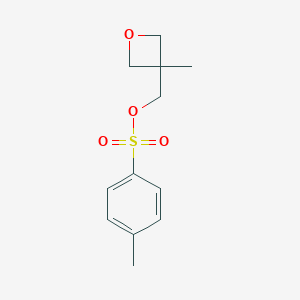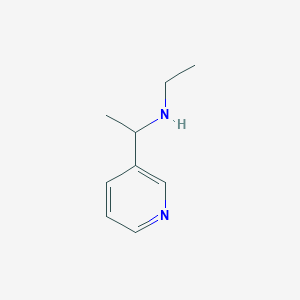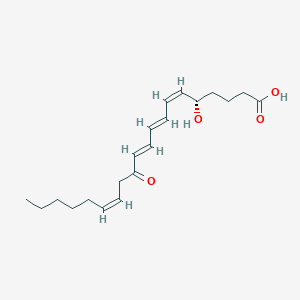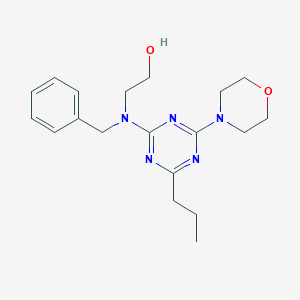![molecular formula C10H6S2 B151619 Benzo[1,2-b:4,5-b']dithiophene CAS No. 267-65-2](/img/structure/B151619.png)
Benzo[1,2-b:4,5-b']dithiophene
Vue d'ensemble
Description
Benzo[1,2-b:4,5-b’]dithiophene (BDT) is a conductive polymer with a symmetric and planar conjugated structure . It has a hole mobility of 0.25 cm² V⁻¹ s⁻¹ . It has been intensively studied for the application of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) .
Synthesis Analysis
A systematic study on the functionalization of BDT with thiacycles to tune the packing, molecular orientation, and semiconducting properties has been reported . The derivatives with β-sulphur atoms in the six-membered thiacycle exhibited a rubrene-like “pitched” π-stacking pattern and edge-on molecular orientation on the substrate .Molecular Structure Analysis
BDT has a large and rigid planar conjugated structure . The different molecular configurations and electron cloud distributions of the isomers were studied using theoretical calculations . These indicate that the isomers have completely different optical properties and various electrochemical energy levels .Chemical Reactions Analysis
The oxidation of BDT to BDTO can endow the fluorophores with greatly red-shifted emission, enhanced emission efficiency, reduced energy levels, enlarged two-photon absorption cross-section, and increased reactive oxygen species generation efficiency .Physical And Chemical Properties Analysis
The hardness, softness, HOMO–LUMO gaps, ionization potentials (IP), and electron affinities (EA) of the BDTs are significantly affected by the electron-withdrawing and electron-donating groups . The thin-film OFETs based on the former molecules exhibited higher mobility than the latter .Applications De Recherche Scientifique
Polymer Solar Cells
BDT plays a very important role in the development of new active layer materials for polymer solar cells (PSCs). The applications of these new polymer materials boost the power conversion efficiency (PCE) of PSCs greatly. Recent results indicate that 7–8% PCEs have been achieved by using BDT-based polymers .
Optoelectronic Properties
The optoelectronic properties of BDT are significantly affected by the electron-withdrawing and electron-donating groups. The charge transfer properties in these BDTs were explored based on reorganization energies and diagnostic descriptors derived from hole–electron theory that present different electron excitation behavior .
Organic Solar Cells
A simple-structured BDT-based molecule has been used as a third component in organic solar cells (OSCs), boosting their efficiency to over 18.2% .
Organic Field-Effect Transistors
BDT, with its planar symmetrical molecular structure, enables better π-π stacking and good electron delocalization, encouraging charge transport. It has been intensively studied for the application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Wide Band Gap Conjugated Polymers
BDT is a favorable electron-donating constructional unit, which has been used in building high-efficiency donor polymer materials because of its high stability against oxidation ability, planar molecular skeleton, and ability to easily synthesize .
Fluorescence Lifetimes
A series of acceptor and donor groups anchored to BDT molecule have been systematically investigated to reveal structure–property relationships, charge transfer, and fluorescence lifetimes .
Mécanisme D'action
Target of Action
Benzo[1,2-b:4,5-b’]dithiophene (BDT) is primarily used in the field of organic solar cells (OSCs) and plays a crucial role in these polymer materials . It is a key building block for high-performance small molecule-based photovoltaic devices .
Mode of Action
BDT-based acceptors are isomers with different orientations of the thiophene rings on the backbone . The different molecular configurations and electron cloud distributions of the isomers have completely different optical properties and various electrochemical energy levels . These differences in electron/hole mobilities and packing modes lead to distinct fill factors and short-circuit currents, affecting the power conversion efficiencies (PCEs) of the final devices .
Biochemical Pathways
BDT plays a significant role in the development of new active layer materials for polymer solar cells (PSCs) . The molecular and packing structures of organic semiconductors play crucial roles in determining their charge carrier mobilities in organic field-effect transistors (OFETs) . The functionalization of BDT with thiacycles tunes the packing, molecular orientation, and semiconducting properties .
Result of Action
The use of BDT in organic solar cells has led to significant breakthroughs in bulk-heterojunction (BHJ)-based OSCs with power conversion efficiencies (PCEs) of over 17% . The different molecular configurations and electron cloud distributions of the isomers lead to distinct fill factors and short-circuit currents, affecting the PCEs of the final devices .
Action Environment
The performance of organic solar cells (OSCs) from BDT-based copolymers can be significantly affected by environmental factors . For instance, the position of the sulfur atoms and size of the thiacycles can correlate the transport properties in the thin-film state . Additionally, side-chain engineering and radical conjugated polymer additives can be used to reduce the non-radiative energy loss, thus improving the performance of OSCs from BDT-based polymer donors .
Orientations Futures
The studies of core isomerism provide some new insights into the configurations of backbones and could assist in the molecular design of new n-type electron acceptors . The examination of TDDFT results indicates that among the various models studied in this work, nitro-substituted model is a better candidate for optoelectronic properties with relatively large absorption wavelength and long fluorescence lifetime .
Propriétés
IUPAC Name |
thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZUQDPPDABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455379 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
267-65-2 | |
| Record name | Benzo[1,2-b:4,5-b']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzo[1,2-b:4,5-b']dithiophene?
A1: The molecular formula of Benzo[1,2-b:4,5-b']dithiophene is C10H6S2, and its molecular weight is 190.26 g/mol.
Q2: What spectroscopic data is available for characterizing Benzo[1,2-b:4,5-b']dithiophene?
A2: Researchers commonly utilize UV-Vis absorption and emission spectroscopy to study the optical properties of BDT and its derivatives. [, , , , , , , , , ] Cyclic voltammetry is frequently employed to determine the electrochemical properties, specifically the HOMO and LUMO energy levels. [, , , , ] These techniques help understand the electronic structure and its implications for applications like organic solar cells.
Q3: How does the introduction of phenyl and styryl groups, as well as thieno-annulation, affect the properties of Benzo[1,2-b:4,5-b']dithiophene?
A3: Studies show that adding phenyl and styryl groups, along with thieno-annulation, influences the π-conjugation of BDT derivatives. [] These modifications were found to impact both the absorption and emission spectra, indicating alterations in the electronic structure.
Q4: Can you elaborate on the phase behavior of Benzo[1,2-b:4,5-b']dithiophene and its derivatives?
A4: Research using differential scanning calorimetry (DSC) revealed that some BDT derivatives, particularly thieno-annulated higher homologs, exhibit solid-solid (crystalline-crystalline) phase transitions. [] This phase behavior is crucial for understanding charge transport properties in different temperature ranges.
Q5: How does the choice of substituents on the Benzo[1,2-b:4,5-b']dithiophene core affect its solubility and stability?
A5: Research indicates that introducing various substituents on the BDT core significantly influences both the solubility and thermal stability of the resulting molecules. [, ] For instance, alkoxyphenyl-substituted BDT derivatives were found to exhibit good thermal stability, with a 5% weight loss temperature exceeding 400°C. []
Q6: How does the choice of solvent and processing conditions impact the performance of Benzo[1,2-b:4,5-b']dithiophene-based devices?
A6: Studies show that the choice of solvent and processing parameters, like annealing temperature, can significantly influence the morphology and performance of BDT-based devices, particularly organic solar cells. [, , ] For example, using 1-chloronapthalene as an additive during the processing of a BDT-benzoxadiazole copolymer led to a notable increase in power conversion efficiency. []
Q7: What is the potential of Benzo[1,2-b:4,5-b']dithiophene in organic photovoltaics (OPVs)?
A7: BDT has emerged as a promising building block for electron-donating materials in OPVs. [, , , , , ] Researchers have achieved power conversion efficiencies exceeding 8% with BDT-based small molecules in organic solar cells. [, ] The tunable energy levels and strong absorption properties of BDT derivatives make them ideal candidates for further exploration in OPV applications.
Q8: How does the performance of Benzo[1,2-b:4,5-b']dithiophene-based organic field-effect transistors (OFETs) compare to other organic semiconductors?
A8: Studies show that BDT derivatives, particularly those with specific substitutions and packing structures, can exhibit promising charge carrier mobilities in OFETs. [, , ] For example, a β-methylthionated BDT derivative with a rubrene-like “pitched” π-stacking displayed higher mobility than its α-counterpart in single-crystal OFETs. [] This highlights the potential of BDT-based materials for OFET applications.
Q9: How does the incorporation of fluorine atoms impact the properties and performance of Benzo[1,2-b:4,5-b']dithiophene-based polymers?
A9: Studies reveal that incorporating fluorine atoms into the polymer backbone or side chains of BDT-based polymers can significantly affect their optoelectronic properties and performance in organic solar cells. [, , ] For example, a polymer containing both BDT and 6,7-difluoro-2,3-dihexylquinoxaline units exhibited a band gap of 1.79 eV and a power conversion efficiency of 0.39%. []
Q10: What is the significance of two-dimensional conjugation in Benzo[1,2-b:4,5-b']dithiophene-based polymers for photovoltaic applications?
A10: Research has shown that incorporating two-dimensional conjugation into BDT-based polymers can significantly enhance their performance in organic solar cells. [] This design strategy can lead to improved charge carrier mobilities, enhanced light absorption, and more favorable morphologies in blend films, ultimately resulting in higher power conversion efficiencies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





